molecular formula C17H22N2O2 B15105481 2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide

2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B15105481
M. Wt: 286.37 g/mol
InChI Key: WHJRJLITZZZYRP-UHFFFAOYSA-N
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Description

2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of 2,5-dimethylphenylamine with an appropriate alkyl halide, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the acetamide linkage under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide: shares structural similarities with other aromatic amides and furan derivatives.

    N-[(furan-2-yl)methyl]acetamide: A simpler analog without the dimethylphenyl group.

    2,5-dimethylphenylacetamide: Lacks the furan ring but retains the aromatic amide structure.

Uniqueness

The uniqueness of this compound lies in its combination of aromatic and heterocyclic components, which can confer unique chemical and biological properties

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2-[1-(2,5-dimethylphenyl)ethylamino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C17H22N2O2/c1-12-6-7-13(2)16(9-12)14(3)18-11-17(20)19-10-15-5-4-8-21-15/h4-9,14,18H,10-11H2,1-3H3,(H,19,20)

InChI Key

WHJRJLITZZZYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NCC(=O)NCC2=CC=CO2

Origin of Product

United States

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